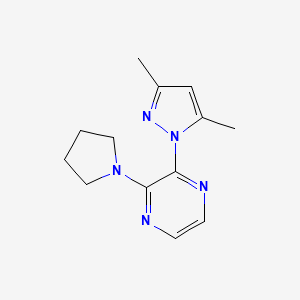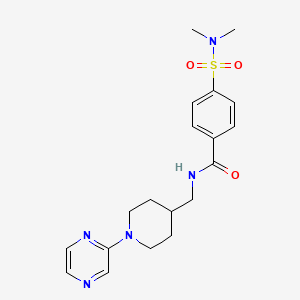
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine, also known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine is not fully understood, but it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has also been shown to modulate the activity of certain receptors such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine can induce apoptosis, which is programmed cell death, in cancer cells. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has also been shown to inhibit the growth of certain bacteria and viruses. In vivo studies have shown that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine in lab experiments is its versatility. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. Another advantage is its stability, which allows it to be stored for long periods without significant degradation. One limitation of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine and its interaction with biological targets.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine involves the reaction of 3-(pyrrolidin-1-yl)pyrazine-2-carbaldehyde with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as ethanol or dimethylformamide. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has been studied for its anticancer, antimicrobial, and antiviral properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has been explored as a ligand for the synthesis of chiral catalysts.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-pyrrolidin-1-ylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-10-9-11(2)18(16-10)13-12(14-5-6-15-13)17-7-3-4-8-17/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOJZPWMBHNGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2619966.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2619967.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2619968.png)

![5-Bromo-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2619971.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2619972.png)

![4-(4-hydroxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2619975.png)
![3-[4-(3,4-Dimethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2619976.png)
![N-[2-(1-adamantyl)ethyl]-4-fluorobenzamide](/img/structure/B2619980.png)
![N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2619981.png)
